molecular formula C22H30N4O2S2 B13359084 N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide

N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide

Cat. No.: B13359084
M. Wt: 446.6 g/mol
InChI Key: UJDORIDKXXBTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide is a useful research compound. Its molecular formula is C22H30N4O2S2 and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyano Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Cyclopentyl Ring : Affects the compound's lipophilicity and receptor binding affinity.
  • Thieno[2,3-d]pyrimidine Moiety : Known for its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group and the thieno[2,3-d]pyrimidine structure facilitate binding to enzymes or receptors, potentially leading to modulation of their activity. The following mechanisms have been proposed based on available studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • Cellular Interaction : The unique structure allows for diverse interactions within cellular environments, potentially affecting cell proliferation and apoptosis.

Summary of Biological Activities

A summary table of the biological activities associated with this compound is presented below:

Activity TypeTarget/EffectReference
Anticancer ActivityInhibition of tumor growth
Antimicrobial ActivityBacterial inhibition
Enzyme InhibitionSpecific enzyme targets
Receptor InteractionModulation of receptor activity

Case Studies

Several studies have demonstrated the biological efficacy of this compound:

  • Anticancer Studies : A study published in MDPI explored the compound's effects on cancer cell lines. Results indicated significant inhibition of cell proliferation in various cancer types, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : Research highlighted its effectiveness against a range of bacterial strains. The compound demonstrated a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibiotic .
  • Mechanistic Insights : Detailed investigations into its mechanism revealed that it interacts with key signaling pathways involved in cell survival and apoptosis. This suggests a dual role in both promoting cell death in cancer cells while potentially modulating immune responses .

Properties

Molecular Formula

C22H30N4O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C22H30N4O2S2/c1-12(2)22(6,11-23)25-18(27)15(5)30-21-24-19-17(13(3)14(4)29-19)20(28)26(21)16-9-7-8-10-16/h12,15-16H,7-10H2,1-6H3,(H,25,27)

InChI Key

UJDORIDKXXBTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC(C)C(=O)NC(C)(C#N)C(C)C)C3CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.